molecular formula C8H13NO2S B13174439 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one

Cat. No.: B13174439
M. Wt: 187.26 g/mol
InChI Key: YWBJOMNYAMYMSH-UHFFFAOYSA-N
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Description

1-Oxa-8-thia-3-azaspiro[55]undecan-2-one is a spirocyclic compound characterized by its unique structural framework, which includes oxygen, sulfur, and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one typically involves multi-step reactions. One common method includes the use of cyclization reactions where the starting materials undergo a series of transformations to form the spirocyclic structure. For instance, the Prins cyclization reaction is often employed to construct the spiro ring system in a single step .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the sulfur atom.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms.

    1,3-Dioxane-1,3-dithiane spiranes: Contains both oxygen and sulfur atoms in the rings.

Uniqueness

1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one is unique due to the presence of oxygen, sulfur, and nitrogen within its spirocyclic framework. This combination of heteroatoms imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

1-oxa-8-thia-3-azaspiro[5.5]undecan-2-one

InChI

InChI=1S/C8H13NO2S/c10-7-9-4-3-8(11-7)2-1-5-12-6-8/h1-6H2,(H,9,10)

InChI Key

YWBJOMNYAMYMSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC(=O)O2)CSC1

Origin of Product

United States

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